molecular formula C17H20FN5O3 B2827472 ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate CAS No. 1326827-49-9

ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B2827472
CAS No.: 1326827-49-9
M. Wt: 361.377
InChI Key: KYHWSLZCLJIHOK-UHFFFAOYSA-N
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Description

The compound ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate features a piperazine ring substituted at position 1 with an ethyl carboxylate ester and at position 4 with a 1,2,3-triazole moiety. The triazole is further functionalized with a 4-fluoro-3-methylphenyl group. The fluorine atom and methyl substituent on the phenyl ring likely influence electronic properties, steric bulk, and metabolic stability .

Properties

IUPAC Name

ethyl 4-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c1-3-26-17(25)22-8-6-21(7-9-22)16(24)15-11-23(20-19-15)13-4-5-14(18)12(2)10-13/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHWSLZCLJIHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Introduction of the Fluoro-Substituted Phenyl Group: The fluoro-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Coupling with Piperazine: The triazole intermediate is then coupled with piperazine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluoro-substituted phenyl group can enhance the compound’s binding affinity and specificity. The piperazine ring can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Triazole Cores

Several compounds share the piperazine-triazole scaffold but differ in substituents:

Compound Name / ID Key Substituents on Aromatic Ring Functional Groups Molecular Weight Key References
Ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate (Target) 4-Fluoro-3-methylphenyl Ethyl ester, triazole 357.41 g/mol
Ethyl 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate (L524-0506) 3,4-Dimethylphenyl Ethyl ester, triazole 357.41 g/mol
Tert-butyl 4-((1-(2-((6-bromochroman-4-yl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate (WR12) 6-Bromochroman-4-yl Tert-butyl ester, triazole, amide 535.17 g/mol
4-(4-(((4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)pyrimidin-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)phenol (5c) 2,3-Dichlorophenyl Hydroxyphenyl, pyrimidine-thioether Not reported

Key Observations:

  • Substituent Effects :
    • The target compound’s 4-fluoro-3-methylphenyl group introduces moderate electronegativity and steric hindrance compared to L524-0506’s 3,4-dimethylphenyl . Fluorine’s electron-withdrawing nature may enhance metabolic stability, while the methyl group improves lipophilicity .
    • Compound 5c () incorporates a dichlorophenyl group, which increases hydrophobicity and may affect receptor binding. Its pyrimidine-thioether linkage adds conformational rigidity absent in the target compound .
  • Synthetic Routes :
    • The target compound’s synthesis likely involves click chemistry (copper-catalyzed azide-alkyne cycloaddition) for triazole formation, followed by esterification of the piperazine ring. Similar methods are reported for L524-0506 and WR12 .
    • In contrast, 5c uses a pyrimidine-thioether linkage, requiring nucleophilic substitution steps .

Fluorophenyl-Containing Analogues

Fluorinated aromatic groups are common in bioactive compounds due to their impact on binding and stability:

Compound Name Core Structure Fluorine Position Biological Relevance References
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone () Pyridazinone-piperazine 2-Fluorophenyl Kinase inhibition potential
1-(2,2-Diethoxyethyl)-4-(4-Fluoro-3-Methylphenyl)-1H-1,2,3-Triazole (10f) Triazole-diethoxyethyl 4-Fluoro-3-methylphenyl Antioxidant applications
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate () Piperazine-dioxopyrrolidin 4-Fluorophenyl Anticancer screening

Key Observations:

  • The target’s 4-fluoro-3-methylphenyl group is structurally distinct from the 2-fluorophenyl in pyridazinone derivatives (), which may alter π-π stacking interactions in receptor binding .
  • Compound 10f () shares the same aromatic substituent but lacks the piperazine-carboxylate moiety, highlighting the importance of the piperazine core for solubility and hydrogen bonding .

Physicochemical and Spectral Comparisons

  • Solubility : The ethyl ester in the target compound enhances lipophilicity compared to hydroxylated analogs like 5f (, hydroxyphenyl group). This may improve membrane permeability but reduce aqueous solubility .
  • Spectral Data :
    • 1H NMR : The target’s ethyl ester protons are expected at δ ~1.2–1.4 (triplet) and δ ~4.1–4.3 (quartet), consistent with piperazine esters in and .
    • 19F NMR : A singlet near δ -115 ppm is anticipated for the aromatic fluorine, as seen in fluorophenyl-containing compounds like 7b () .

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